molecular formula C17H25NO3 B13412074 (3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid

(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid

Cat. No.: B13412074
M. Wt: 291.4 g/mol
InChI Key: MNEMQQWDPAVARE-ZIAGYGMSSA-N
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Description

(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid is a complex organic compound with a unique structure that includes a chiral center and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid typically involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a carbonyl compound to form a β-amino-carbonyl compound . The reaction conditions often include acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid include other β-amino-carbonyl compounds and derivatives of the Mannich reaction. Examples include:

  • β-amino-ketones
  • β-amino-alcohols
  • β-amino-esters

Uniqueness

What sets this compound apart is its specific chiral centers and functional groups, which confer unique reactivity and potential biological activity. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid

InChI

InChI=1S/C17H25NO3/c1-12(2)9-14(11-17(20)21)10-16(19)18-13(3)15-7-5-4-6-8-15/h4-8,12-14H,9-11H2,1-3H3,(H,18,19)(H,20,21)/t13-,14-/m1/s1

InChI Key

MNEMQQWDPAVARE-ZIAGYGMSSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C[C@@H](CC(C)C)CC(=O)O

Canonical SMILES

CC(C)CC(CC(=O)NC(C)C1=CC=CC=C1)CC(=O)O

Origin of Product

United States

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